2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid
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Overview
Description
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.35 g/mol This compound is characterized by the presence of a benzimidazole ring, a sulfanyl group, and a propanoic acid moiety
Preparation Methods
The synthesis of 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound, such as propylthiol, under basic conditions.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the sulfanyl-substituted benzimidazole with a suitable propanoic acid derivative, such as a halogenated propanoic acid, under basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The propanoic acid moiety can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form amides or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include sulfoxides, sulfones, amides, and esters.
Scientific Research Applications
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propanoic acid moiety.
Benzimidazole derivatives: Other benzimidazole derivatives with different substituents on the ring or at the sulfanyl group may have varying chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-(1-propylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-8-15-11-7-5-4-6-10(11)14-13(15)18-9(2)12(16)17/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZKCZSYSUOTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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